molecular formula C18H23BN2O5S B1374287 N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide CAS No. 1083326-67-3

N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

Cat. No.: B1374287
CAS No.: 1083326-67-3
M. Wt: 390.3 g/mol
InChI Key: FCCYMUTTZBITQL-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is an organic compound that features both borate and sulfonamide functional groups.

Biochemical Analysis

Biochemical Properties

N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide plays a crucial role in biochemical reactions due to its borate and sulfonamide groups. These functional groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acid derivatives, such as this compound, are known to act as enzyme inhibitors or specific ligand drugs . They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. Additionally, the sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The borate group can form reversible covalent bonds with enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular function. Additionally, the sulfonamide group can bind to proteins and enzymes, altering their activity and function. These interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that boronic acid derivatives can be stable under various conditions, but they may degrade over time, leading to changes in their biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cell death and disruption of normal cellular processes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds can inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels and other metabolic parameters. The sulfonamide group can also affect metabolic pathways by interacting with enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For instance, boronic acid derivatives can be taken up by cells through specific transporters, leading to their accumulation in certain cellular compartments. The sulfonamide group can also affect the compound’s distribution by interacting with cellular proteins.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, boronic acid compounds can localize to the nucleus, where they interact with transcription factors and other regulatory proteins. The sulfonamide group can also influence the compound’s localization by binding to specific proteins and directing it to particular cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while amidation reactions produce amides .

Scientific Research Applications

N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in both nucleophilic substitution and coupling reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O5S/c1-17(2)18(3,4)26-19(25-17)13-11-15(16(24-5)20-12-13)21-27(22,23)14-9-7-6-8-10-14/h6-12,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCYMUTTZBITQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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